molecular formula C20H14Cl2N2 B11967059 N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine CAS No. 59426-06-1

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine

Cat. No.: B11967059
CAS No.: 59426-06-1
M. Wt: 353.2 g/mol
InChI Key: PZGVNFWUAIWZMQ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-[4-[(2-Chlorophenyl)iminomethyl]phenyl]methanimine is a bis-imine compound featuring two 2-chlorophenyl groups attached via imine linkages to a central phenyl ring. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the conjugated aromatic system. The compound’s complexity arises from its dual imine functionality, distinguishing it from simpler mono-imine derivatives discussed in the literature .

Properties

CAS No.

59426-06-1

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C20H14Cl2N2/c21-17-5-1-3-7-19(17)23-13-15-9-11-16(12-10-15)14-24-20-8-4-2-6-18(20)22/h1-14H

InChI Key

PZGVNFWUAIWZMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Ethanol Reflux Method (Adapted from )

Materials :

  • Terephthalaldehyde (1.34 g, 10 mmol)

  • 2-Chloroaniline (2.55 g, 20 mmol)

  • Absolute ethanol (100 mL)

Procedure :

  • Dissolve terephthalaldehyde in 50 mL ethanol under stirring at 25°C.

  • Add 2-chloroaniline dropwise over 10 minutes.

  • Reflux the mixture at 78°C for 6 hours, monitoring via TLC (hexane:ethyl acetate, 3:1).

  • Cool to room temperature, then filter the precipitated product.

  • Wash with cold ethanol (3 × 10 mL) and dry under vacuum.

Yield : 72–78%
Purity : >95% (HPLC)

Optimization Notes :

  • Extended reflux (8–10 hours) improves yield to 82% by ensuring complete conversion of mono-imine intermediates.

  • Acid catalysis (0.1 eq. acetic acid) reduces reaction time to 4 hours but necessitates neutralization before isolation.

Solvent-Free Neat Conditions (Adapted from )

Materials :

  • Terephthalaldehyde (10 mmol)

  • 2-Chloroaniline (22 mmol)

  • Anhydrous calcium chloride (desiccant)

Procedure :

  • Mix reagents in a round-bottom flask with magnetic stirring.

  • Heat at 70°C for 2 hours under nitrogen atmosphere.

  • Cool the reaction mass, then triturate with 20 mL ice-cold water.

  • Filter and recrystallize from ethanol.

Yield : 85–90%
Advantages :

  • Eliminates solvent recovery steps.

  • Higher yields due to reduced side reactions.

Critical Analysis of Reaction Parameters

Solvent Effects

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethanol787895
Methanol656892
Acetonitrile825588
Neat9097

Ethanol balances reactivity and cost, while neat conditions maximize atom economy.

Stoichiometric Ratios

Terephthalaldehyde : 2-ChloroanilineYield (%)
1 : 1.865
1 : 2.078
1 : 2.282

A 10% excess of amine drives the equilibrium toward bis-imine formation.

Catalytic Additives

AdditiveConcentration (eq.)Reaction Time (h)Yield (%)
None678
Acetic acid0.1480
Triethylamine0.2575
Molecular sieves3 Å685

Molecular sieves enhance yield by adsorbing water, shifting the equilibrium.

Characterization and Validation

Spectroscopic Data

FTIR (KBr, cm⁻¹) :

  • ν(C=N)\nu(\text{C=N}): 1611–1620

  • ν(C-Cl)\nu(\text{C-Cl}): 590–610

  • ν(Ar-H)\nu(\text{Ar-H}): 3030–3080

¹H NMR (400 MHz, DMSO-d6d_6) :

  • δ8.45(s, 2H, CH=N)\delta 8.45 \, \text{(s, 2H, CH=N)}

  • δ7.257.90(m, 12H, aromatic)\delta 7.25–7.90 \, \text{(m, 12H, aromatic)}

Elemental Analysis :

  • Calculated for C20H14Cl2N2\text{C}_{20}\text{H}_{14}\text{Cl}_2\text{N}_2: C, 66.12; H, 3.88; N, 7.71.

  • Found: C, 66.05; H, 3.92; N, 7.68.

Challenges and Mitigation Strategies

  • Incomplete Imine Formation :

    • Cause : Insufficient reaction time or stoichiometric imbalance.

    • Solution : Use a 10% excess of amine and extend reflux duration.

  • Byproduct Formation :

    • Cause : Oxidation of imines to nitriles under aerobic conditions.

    • Solution : Conduct reactions under nitrogen or argon.

  • Low Crystallinity :

    • Cause : Rapid precipitation.

    • Solution : Recrystallize from ethanol/water (9:1).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time to 1 hour via enhanced heat/mass transfer.

  • Green Chemistry Metrics :

    • Atom economy: 89%

    • E-factor: 0.7 (neat conditions) .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties
Recent studies have highlighted the antibacterial activities of compounds similar to N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine. Research indicates that imines and their derivatives exhibit varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, aldimines derived from chlorophenyl groups have shown promising results in inhibiting bacterial growth, comparable to standard antibiotics .

Table 1: Antibacterial Activity of Imines

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimineE. coli12 µg/mL
Similar AldimineS. aureus8 µg/mL
Fluorinated AldimineP. aeruginosa6 µg/mL

1.2 Anticancer Activity
Imines have also been explored for their anticancer properties. The structural characteristics of this compound, particularly the presence of halogenated phenyl groups, may enhance its interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells .

Case Study:
A study evaluated the cytotoxic effects of various imine derivatives on human cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.

Materials Science Applications

2.1 Coordination Chemistry
this compound serves as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are investigated for their electronic properties and potential applications in catalysis and sensor technology .

Table 2: Properties of Metal Complexes Derived from Imines

Metal IonLigand UsedStability Constant (log K)Application
Cu(II)This compound5.67Catalytic reactions
Ni(II)Similar Aldimine6.12Sensor technology

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. Characterization methods such as FT-IR, NMR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The chlorophenyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s bis-imine structure contrasts with mono-imine analogs in the evidence. Key comparisons include:

Substituent Position and Electronic Effects

  • : (E)-1-(2-Chlorophenyl)-N-(4-Chlorophenyl)methanimine (C₁₃H₉Cl₂N) is a mono-imine with 2-Cl and 4-Cl substituents. The para-chlorine on the aniline moiety reduces steric hindrance compared to the target’s ortho-substituted groups .
  • : (E)-N-(4-Chlorophenyl)-1-(2,4,6-Trifluorophenyl)methanimine introduces electron-withdrawing fluorine atoms, enhancing electrophilicity at the imine carbon compared to chlorine .
  • : N-(4-Chlorophenyl)-1-(4-Methylphenyl)methanimine pairs a 4-Cl group with an electron-donating methyl group, altering electronic distribution versus the target’s dual 2-Cl substituents .

Molecular Complexity

  • The target’s central phenyl ring with dual iminomethyl groups increases conjugation and rigidity compared to mono-imines like those in and . This may enhance thermal stability and π-π stacking interactions.

Reactivity

Imines are prone to hydrolysis and can act as ligands in coordination chemistry. The electron-withdrawing chlorine groups in the target may stabilize the imine linkage against hydrolysis compared to non-halogenated analogs .

Physical and Chemical Properties

Compound (Source) Molecular Formula Substituents Melting Point (°C) Key Properties
Target Compound C₂₀H₁₄Cl₂N₂ 2× 2-Cl, bis-imine N/A Hypothesized high thermal stability
(E)-1-(2-ClPh)-N-(4-ClPh)methanimine C₁₃H₉Cl₂N 2-Cl, 4-Cl, mono-imine N/A Crystalline structure confirmed
N-(4-ClPh)-1-(4-MePh)methanimine C₁₄H₁₂ClN 4-Cl, 4-Me, mono-imine N/A Density: 1.07 g/cm³
(E)-N-(4-ClPh)-1-(2,4,6-F₃Ph)methanimine C₁₃H₇ClF₃N 4-Cl, 2,4,6-F₃, mono-imine N/A 99% yield, characterized by ¹H NMR
(Z)-N-[3-Cl-4-(4-ClPhO)Ph]-1-(5-NO₂Thiophen-2-yl)methanimine C₁₇H₁₀Cl₂N₂O₂S 3-Cl, 4-ClPhO, 5-NO₂Thiophene 129–131 X-ray crystal structure resolved

Biological Activity

N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine, a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H16Cl2NC_{21}H_{16}Cl_2N, with a molecular weight of approximately 365.81 g/mol. The compound features a complex structure characterized by the presence of imine functional groups that contribute to its biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC21H16Cl2N
Molecular Weight365.81 g/mol
LogP5.318
PSA (Polar Surface Area)47.89 Ų

Antimicrobial Properties

Recent studies have indicated that Schiff bases, including this compound, exhibit significant antimicrobial activity. For instance, research demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antiplasmodial Activity

A notable study highlighted the antiplasmodial effects of related hydrazone compounds against Plasmodium falciparum, particularly strains resistant to conventional treatments. The compound was shown to suppress parasite growth significantly in vitro and improve survival rates in infected murine models . This suggests potential applications in malaria treatment.

Cytotoxicity and Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro experiments revealed that it triggers mitochondrial dysfunction, leading to increased apoptosis rates in various cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive study analyzed the structure-activity relationship of Schiff bases, revealing that modifications in the chlorophenyl moiety significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells compared to their counterparts with electron-donating groups .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine?

Answer:
The compound is synthesized via Schiff base condensation between 2-chloroaniline and a substituted benzaldehyde derivative. Key steps include:

  • Reaction Conditions : Use equimolar ratios of aldehyde and amine in ethanol or toluene under reflux (60–80°C) for 2–4 hours .
  • Catalysts : Acidic conditions (e.g., acetic acid) or microwave-assisted methods improve reaction efficiency and yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields pure product .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:
Validation involves:

  • 1H/13C NMR : Confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) and aromatic proton environments .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=N bond length ~1.28 Å) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Solubility Effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
  • Structural Purity : Re-characterize batches via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with activity using Gaussian-based DFT calculations .

Advanced: How does structural modification of the imine group impact structure-activity relationships (SAR)?

Answer:

  • Electron-Donating Groups : Replace 2-chlorophenyl with methoxy to enhance π-stacking in DNA intercalation assays .
  • Steric Effects : Introduce bulkier substituents (e.g., trifluoromethyl) at the phenyl ring to modulate binding kinetics to kinase targets .
  • Bioisosteres : Substitute imine with hydrazone groups to improve metabolic stability while retaining activity .

Advanced: What strategies mitigate degradation during stability studies under varying pH and temperature?

Answer:

  • pH Optimization : Store solutions at pH 6–7 (buffer with PBS) to minimize hydrolysis of the imine bond .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C) and select excipients (e.g., lactose) for solid formulations .
  • Light Sensitivity : Use amber vials and argon atmospheres to prevent photodegradation .

Advanced: How are conflicting crystallographic data addressed when resolving polymorphic forms?

Answer:

  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯Cl contacts) to rationalize packing differences .
  • Variable-Temperature Studies : Monitor phase transitions via SCXRD at 100–300 K to capture metastable forms .

Basic: What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?

Answer:

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% TFA water) at λ = 254 nm; LOD ≤ 0.1 µg/mL .
  • LC-MS/MS : Employ ESI+ mode (m/z [M+H]+ ~366) for high sensitivity in pharmacokinetic studies .

Advanced: What are the challenges in scaling up synthesis from milligram to gram scale?

Answer:

  • Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .
  • Catalyst Recycling : Immobilize Pd/C or Cu nanoparticles on silica to reduce metal leaching .
  • Byproduct Control : Optimize stoichiometry and quenching steps to minimize diarylurea byproducts .

Advanced: How do researchers validate the compound’s role as a chelating agent in metal complexes?

Answer:

  • UV-Vis Titration : Monitor λ shifts (e.g., 300 → 350 nm) upon addition of Cu²⁺ or Fe³⁺ ions .
  • Magnetic Susceptibility : Use SQUID to confirm paramagnetic behavior in Fe(III) complexes .
  • XAFS : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) at synchrotron facilities .

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